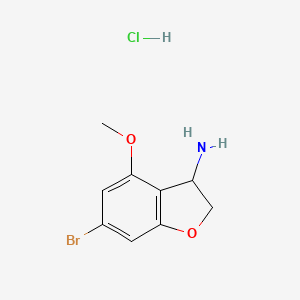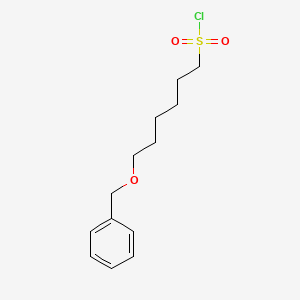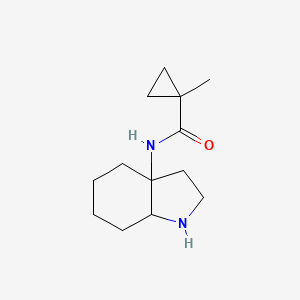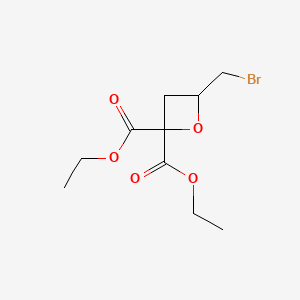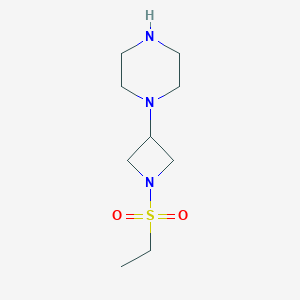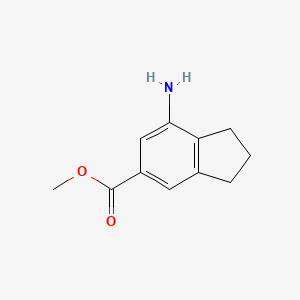
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is a chemical compound with the molecular formula C9H15LiO2Si and a molecular weight of 190.2407 g/mol . This compound is known for its unique structure, which includes a lithium ion, a triethylsilyl group, and a prop-2-ynoate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3-(triethylsilyl)prop-2-ynoate typically involves the reaction of triethylsilylacetylene with lithium hydroxide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Triethylsilylacetylene+Lithium Hydroxide→Lithium(1+) 3-(triethylsilyl)prop-2-ynoate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 3-(triethylsilyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The lithium ion can interact with various enzymes and proteins, affecting their activity and function. The triethylsilyl group can also participate in chemical reactions, modifying the properties of the compound and its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Lithium(1+) 3-(triethylsilyl)prop-2-ynoate is unique due to its combination of a lithium ion and a triethylsilyl group, which imparts distinct chemical properties. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.
Propiedades
Fórmula molecular |
C9H15LiO2Si |
|---|---|
Peso molecular |
190.3 g/mol |
Nombre IUPAC |
lithium;3-triethylsilylprop-2-ynoate |
InChI |
InChI=1S/C9H16O2Si.Li/c1-4-12(5-2,6-3)8-7-9(10)11;/h4-6H2,1-3H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
PEFHQGBFRVNDJG-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC[Si](CC)(CC)C#CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


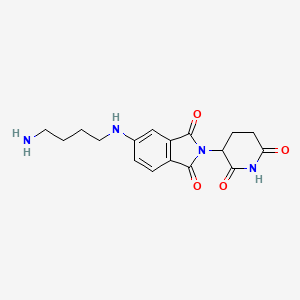
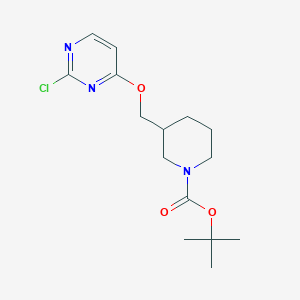
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
![Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
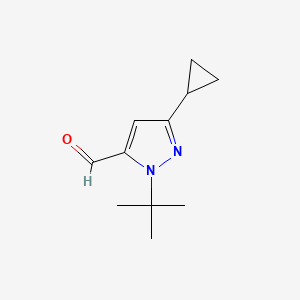

![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
